molecular formula C8H9BrN4O B062471 (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol CAS No. 187344-68-9

(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol

Cat. No. B062471
M. Wt: 257.09 g/mol
InChI Key: CWUARLQLCAXMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed through a series of chemical reactions. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol may disrupt cellular processes and lead to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol are not fully understood. However, it has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been shown to inhibit the activity of certain protein kinases, which may disrupt cellular processes and lead to cell death.

Advantages And Limitations For Lab Experiments

(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has several advantages and limitations for lab experiments. One advantage is that it has potential applications in the development of new drugs and in the study of biological processes. It has been shown to have antitumor activity and has been used in the development of anticancer drugs. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of the compound. Another direction is to explore its potential applications in the development of new drugs and in the study of biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a synthetic compound that has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. While the mechanism of action is not fully understood, research on the compound has the potential to lead to new insights into cellular processes and the development of new drugs.

Synthesis Methods

The synthesis of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol involves a series of chemical reactions. The starting material for the synthesis is 6-bromoimidazo[1,2-a]pyrazine, which is reacted with methylamine to form 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine. This compound is then reacted with formaldehyde to form (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol.

Scientific Research Applications

(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been used in the study of protein kinase inhibitors and has been shown to inhibit the activity of certain protein kinases.

properties

CAS RN

187344-68-9

Product Name

(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

[6-bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]methanol

InChI

InChI=1S/C8H9BrN4O/c1-10-7-8-11-2-5(4-14)13(8)3-6(9)12-7/h2-3,14H,4H2,1H3,(H,10,12)

InChI Key

CWUARLQLCAXMCJ-UHFFFAOYSA-N

SMILES

CNC1=NC(=CN2C1=NC=C2CO)Br

Canonical SMILES

CNC1=NC(=CN2C1=NC=C2CO)Br

synonyms

(6-BROMO-8-(METHYLAMINO)IMIDAZO[1,2-A]PYRAZIN-3-YL)METHANOL

Origin of Product

United States

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